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  • Product: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
  • CAS: 1274929-77-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic routes to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, a molecule of interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is primarily centered around the robust and versatile Paal-Knorr pyrrole synthesis, a classic named reaction in organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of the necessary precursors, and outline the final condensation step to yield the target compound. Furthermore, it will cover the essential aspects of purification and characterization.

Introduction to the Paal-Knorr Pyrrole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Paal-Knorr synthesis is a powerful method for the formation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction has remained a staple in the synthetic organic chemist's toolbox due to its reliability and broad substrate scope.[1] The synthesis of N-substituted pyrroles, such as our target molecule, is achieved through the condensation of a 1,4-dicarbonyl compound with a primary amine, often in the presence of an acid catalyst.[2]

The reaction can be conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.[3] However, strongly acidic conditions (pH < 3) may lead to the formation of furan byproducts.[3]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, reveals a straightforward disconnection at the pyrrole nitrogen. This leads back to two key precursors: 3-amino-4-methoxybenzoic acid and 2,5-hexanedione. This approach forms the basis of our synthetic strategy.

G cluster_precursors target 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid disconnection C-N Disconnection (Paal-Knorr) target->disconnection precursors Precursors disconnection->precursors amine 3-amino-4-methoxybenzoic acid precursors->amine diketone 2,5-hexanedione precursors->diketone

Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. This section details the synthesis of 3-amino-4-methoxybenzoic acid and 2,5-hexanedione.

Part 1: Synthesis of 3-amino-4-methoxybenzoic acid

3-amino-4-methoxybenzoic acid is a crucial building block and can be synthesized from readily available starting materials. A common route involves the nitration of a substituted benzoic acid, followed by methoxylation and subsequent reduction of the nitro group.

Workflow for the Synthesis of 3-amino-4-methoxybenzoic acid:

G start 3-nitro-4-chlorobenzoic acid step1 Methoxylation with Sodium Methoxide start->step1 intermediate 3-nitro-4-methoxybenzoic acid step1->intermediate step2 Reduction of Nitro Group intermediate->step2 product 3-amino-4-methoxybenzoic acid step2->product

Synthetic workflow for 3-amino-4-methoxybenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-4-methoxybenzoic acid

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a methoxide group. The presence of the electron-withdrawing nitro group in the meta position activates the para position towards nucleophilic attack.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-4-chlorobenzoic acid in an excess of methanol.

    • Carefully add a stoichiometric equivalent of sodium methoxide.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-4-methoxybenzoic acid.

Step 2: Synthesis of 3-amino-4-methoxybenzoic acid

  • Rationale: The nitro group of 3-nitro-4-methoxybenzoic acid is reduced to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems (e.g., tin or iron in hydrochloric acid).

  • Procedure (Catalytic Hydrogenation):

    • In a hydrogenation vessel, dissolve 3-nitro-4-methoxybenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon.

    • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 3-amino-4-methoxybenzoic acid.

Part 2: Synthesis of 2,5-Hexanedione

2,5-Hexanedione, also known as acetonylacetone, is a commercially available 1,4-dicarbonyl compound.[1] For laboratory-scale preparations, a common method involves the hydrolysis of 2,5-dimethylfuran.

Experimental Protocol:

  • Rationale: The acid-catalyzed hydrolysis of 2,5-dimethylfuran opens the furan ring to form the desired 1,4-diketone.

  • Procedure:

    • In a round-bottom flask, combine 2,5-dimethylfuran with a mixture of water and a catalytic amount of a non-oxidizing acid (e.g., dilute sulfuric acid).

    • Heat the mixture under reflux with vigorous stirring.

    • Monitor the reaction by TLC or gas chromatography (GC).

    • After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 2,5-hexanedione can be purified by distillation under reduced pressure.

The Core Synthesis: Paal-Knorr Condensation

With the precursors in hand, the final step is the Paal-Knorr condensation to form the target molecule, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

Reaction Scheme:

G reactant1 3-amino-4-methoxybenzoic acid plus + reactant1->plus reactant2 2,5-hexanedione arrow -> reactant2->arrow plus->reactant2 product 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid arrow->product conditions [Acid Catalyst, Heat] arrow->conditions

Paal-Knorr synthesis of the target molecule.

Experimental Protocol:

  • Rationale: This reaction proceeds via the initial formation of a hemiaminal between the primary amine of 3-amino-4-methoxybenzoic acid and one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrrole ring.[2] An acid catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[2]

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-4-methoxybenzoic acid (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

    • Add a catalytic amount of a protic acid (e.g., a few drops of concentrated hydrochloric acid if using ethanol as a solvent; acetic acid can serve as both solvent and catalyst).

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • If using acetic acid, carefully pour the reaction mixture into a beaker of ice water to precipitate the product. If using ethanol, the product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Microwave-Assisted Alternative:

  • Rationale: Microwave irradiation can significantly reduce reaction times for the Paal-Knorr synthesis by efficiently heating the reaction mixture.[4]

  • Procedure:

    • In a microwave-safe reaction vessel, combine 3-amino-4-methoxybenzoic acid, 2,5-hexanedione, and a high-boiling polar solvent like ethanol or isopropanol.

    • Add a catalytic amount of a suitable acid.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

    • After cooling, work up the reaction mixture as described in the conventional heating method.

Purification and Characterization

Purification:

The primary method for purifying the final product is recrystallization. The choice of solvent will depend on the solubility of the product and impurities. A common and effective solvent system is a mixture of ethanol and water.

Characterization:

The structure and purity of the synthesized 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid ring, the methoxy group protons, the pyrrole ring protons, and the methyl groups on the pyrrole ring. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrole ring and methyl groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₃, MW: 245.27 g/mol ).[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and alkyl groups, and C-N and C=C stretches of the pyrrole ring.
Melting Point A sharp and well-defined melting point is indicative of a pure compound.

Conclusion

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is a well-established process that relies on the classic Paal-Knorr pyrrole synthesis. By following the detailed protocols outlined in this guide for the preparation of the necessary precursors and the final condensation step, researchers can reliably obtain this valuable compound for further investigation in drug discovery and materials science applications. The use of modern techniques such as microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency. As with any chemical synthesis, proper safety precautions should be taken, and the identity and purity of the final product should be rigorously confirmed through appropriate analytical methods.

References

  • Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC. Available at: [Link]

  • Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. | Request PDF - ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid - NextSDS. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation of 4-methoxybenzoic acid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid as a chemical building block

Advanced Application Note: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid in Medicinal Chemistry and Fragment-Based Drug Design Executive Summary In modern medicinal chemistry, the strategic selection of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid in Medicinal Chemistry and Fragment-Based Drug Design

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the success of fragment-based drug discovery (FBDD) and targeted therapeutic synthesis. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9) has emerged as a highly privileged scaffold[1]. By combining a lipophilic, sterically shielded pyrrole ring with a functionalized benzoic acid core, this building block offers orthogonal vectors for structural growth. This application note provides a comprehensive guide to utilizing this compound, detailing the structural rationale, physicochemical profiling, and validated protocols for high-throughput amide coupling and PROTAC linker conjugation.

Structural Rationale & Physicochemical Profiling

The utility of this building block lies in its specific substitution pattern, which solves several common medicinal chemistry challenges:

  • Metabolic Stability via Steric Shielding: Unsubstituted pyrroles are notoriously susceptible to electrophilic attack and oxidative degradation at the C2 and C5 positions. The 2,5-dimethyl substitution blocks these metabolic soft spots, drastically improving the pharmacokinetic half-life of the resulting drug candidate[2].

  • Conformational Restriction: The methoxy group at the 4-position acts as a strong hydrogen bond acceptor. More importantly, its steric bulk forces the adjacent carboxylic acid (and subsequent amide bonds) out of coplanarity with the benzene ring. This creates a defined, rigid 3D vector that is highly desirable for fitting into deep hydrophobic protein pockets[3].

  • Lipophilic Efficiency (LipE): The pyrrole ring provides a dense region of electron-rich π-space, ideal for engaging in π-π stacking or cation-π interactions with target residues (e.g., in kinase hinge regions or GPCR allosteric sites).

Table 1: Physicochemical Properties & Lead-Likeness Profile

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₄H₁₅NO₃Optimal heavy atom count for fragment elaboration.
Molecular Weight 245.27 g/mol Well within the Rule of 3 (Ro3) limits for FBDD.
LogP (Calculated) ~3.2Provides necessary lipophilicity for membrane permeability.
Hydrogen Bond Donors (HBD) 1 (COOH)Converted to 0 or 1 upon amide coupling, maintaining low polar surface area.
Hydrogen Bond Acceptors (HBA) 3Favorable for aqueous solubility and target engagement.
Rotatable Bonds 3High rigidity minimizes entropic penalty upon target binding.

Synthetic Workflows & Divergent Applications

The primary reactive handle of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is its carboxylic acid moiety. This allows for divergent synthesis into various therapeutic classes.

Workflow BB 3-(2,5-Dimethyl-1H-pyrrol-1-yl) -4-methoxybenzoic acid (Building Block) Amide Amide Coupling (HATU/DIPEA) BB->Amide Amines Ester Esterification (Steglich) BB->Ester Alcohols Het Heterocycle Formation BB->Het Hydrazines Kinase Kinase Inhibitors Amide->Kinase PROTAC PROTAC Chimeras Amide->PROTAC GPCR GPCR Ligands Ester->GPCR Het->GPCR

Caption: Divergent synthetic workflow of the building block into various therapeutic modalities.

Experimental Protocols & Mechanistic Causality

Causality in Reagent Selection: The HATU Advantage

Due to the steric hindrance imposed by the ortho-methoxy group relative to the carboxylic acid, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the mandatory reagent for this substrate[4]. HATU operates via the "7-aza effect." The leaving group, HOAt (1-hydroxy-7-azabenzotriazole), features a pyridine nitrogen that stabilizes the incoming amine nucleophile through a hydrogen-bonded 7-membered cyclic transition state. This anchimeric assistance drastically accelerates aminolysis, bypassing the steric bulk of the methoxy group[5][6].

HATUMechanism Acid Carboxylic Acid Substrate Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate OAtEster OAt-Active Ester Intermediate Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Product Amide Product OAtEster->Product + Amine Byproducts HOAt + TMU (Byproducts) OAtEster->Byproducts Leaving Groups Amine Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide coupling demonstrating OAt-ester formation.

Protocol 1: High-Throughput Amide Coupling (0.5 mmol scale)

This self-validating protocol ensures complete conversion while mitigating the formation of unreactive guanidinium byproducts.

Reagents:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid: 122.6 mg (0.50 mmol, 1.0 eq)

  • Target Amine (e.g., substituted aniline or aliphatic amine): 0.55 mmol (1.1 eq)

  • HATU: 228 mg (0.60 mmol, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine): 261 µL (1.50 mmol, 3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the benzoic acid building block in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Base Addition: Add DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate anion[7].

  • Pre-Activation (Critical Step): Add HATU in one portion. Stir the reaction mixture for exactly 15–20 minutes. Causality: This pre-activation time is strictly required to allow the sterically hindered acid to fully convert into the highly reactive OAt-active ester before the amine is introduced.

  • Nucleophilic Addition: Add the target amine dropwise (if liquid) or in one portion (if solid).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The target mass should appear, and the OAt-ester intermediate mass should disappear.

  • Quench and Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid, and 5% aqueous LiCl (3 x 10 mL) to aggressively remove DMF and the tetramethylurea (TMU) byproduct[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Synthesis of PROTAC Linker Conjugates

When incorporating this building block into a PROTAC (Proteolysis Targeting Chimera), it often serves as the target-binding warhead.

Modifications from Protocol 1:

  • Linker Selection: Use a Boc-protected PEG-amine (e.g., Boc-NH-PEG3-CH2CH2NH2).

  • Stoichiometry: Because PEG linkers can be expensive, invert the stoichiometry: use 1.2 eq of the benzoic acid building block and 1.0 eq of the PEG-amine to drive the linker to complete consumption.

  • Validation: Following coupling, the Boc group must be removed using 20% TFA in DCM for 1 hour. The resulting terminal amine is then ready for subsequent coupling to an E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives).

Trustworthiness & Analytical Validation

To ensure the integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

  • LC-MS Verification: Tetramethylurea (TMU), a byproduct of HATU, often co-elutes with polar amides. Ensure the UV trace at 254 nm is clean, as TMU lacks strong UV absorbance but will dominate the Total Ion Chromatogram (TIC)[4].

  • NMR Signatures: In ¹H-NMR (CDCl₃ or DMSO-d₆), the successful incorporation of the building block is confirmed by the presence of the two equivalent pyrrole methyl groups (singlet, ~1.9-2.1 ppm, 6H), the pyrrole aromatic protons (singlet, ~5.8 ppm, 2H), and the sharp methoxy singlet (~3.8-3.9 ppm, 3H). The disappearance of the broad carboxylic acid OH peak (~12 ppm) and the appearance of an amide NH peak confirm bond formation.

References

  • NextSDS Chemical Substance Information. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid - NextSDS. Retrieved from: [Link]

  • Research Journal of Pharmacy and Technology (RJPN). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PubMed. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Retrieved from: [Link]

  • Peptide Chemistry Resource. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from: [Link]

  • German National Library (D-NB). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from:[Link]

Sources

Application

Advanced Sample Preparation and Extraction Protocols for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid

Introduction and Physicochemical Profiling The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9) is a highly specialized, lipophilic organic acid frequently utilized as a synthetic interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9) is a highly specialized, lipophilic organic acid frequently utilized as a synthetic intermediate and screening compound in drug development[1]. To design a robust sample preparation workflow for this molecule—whether extracting it from complex biological matrices (e.g., plasma, urine) or isolating it from synthetic reaction mixtures—one must first deconstruct its physicochemical properties.

Mechanistic Causality in Method Selection

The molecular architecture of this compound dictates its behavior during extraction:

  • The Carboxylic Acid Moiety: The benzoic acid derivative provides the sole ionizable center, with an estimated pKa​ of ~4.0 to 4.5. At physiological pH (7.4), the molecule is >99% ionized (negatively charged), making it highly water-soluble but prone to strong ionic interactions with matrix proteins[2].

  • The 2,5-Dimethylpyrrole Ring: Unlike standard aliphatic amines, the nitrogen lone pair in the pyrrole ring is delocalized into the aromatic sextet. Consequently, this nitrogen is strictly non-basic . The addition of the two methyl groups increases steric hindrance and overall lipophilicity, driving strong hydrophobic interactions.

  • The Methoxy Group: Acts as an electron-donating group, slightly modulating the acidity of the benzoic acid while adding to the overall steric bulk.

Because the molecule exhibits both strong lipophilicity and a distinct anionic charge at neutral pH, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the gold standard for its isolation from biological matrices. For higher-throughput or synthetic applications, pH-driven Liquid-Liquid Extraction (LLE) can be employed by suppressing the ionization of the carboxylate group[3].

Table 1: Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Sample Preparation
Molecular Weight 245.28 g/mol Ideal for LC-MS/MS (ESI negative mode).
Estimated pKa​ ~4.0 – 4.5Requires pH > 6.5 for full ionization (SPE loading) or pH < 2.5 for full neutralization (LLE).
LogP (Lipophilicity) ~3.0 – 3.8High risk of non-specific binding to proteins and plasticware; requires organic modifiers during extraction.
Ionization State (pH 7.4) Anionic (-1)Binds strongly to anion-exchange sorbents[4].

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Gold Standard)

This protocol utilizes a polymeric sorbent containing both reversed-phase (lipophilic) and strong anion exchange (quaternary amine) functional groups.

Causality of the Workflow: By loading the sample at a basic pH, the target compound is fully deprotonated and binds to the sorbent via strong electrostatic interactions. This allows for an aggressive 100% organic wash to strip away neutral and basic lipophilic interferences without eluting the target. The compound is only released when an acidic organic solvent neutralizes the carboxylate, breaking the ionic bond[4].

Step-by-Step Methodology
  • Sample Pretreatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 200 µL of 5% NH4​OH in water. Vortex for 30 seconds.

    • Validation Check: Ensure the sample pH is ≥ 7.0. This disrupts protein binding and ensures the carboxylic acid is fully ionized.

  • Conditioning:

    • Pass 1.0 mL of 100% Methanol (MeOH) through the MAX SPE cartridge to activate the hydrophobic carbon chains.

    • Pass 1.0 mL of Milli-Q Water to equilibrate the sorbent. Do not let the sorbent dry out.

  • Loading:

    • Apply the pretreated sample (400 µL) to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous/Basic):

    • Pass 1.0 mL of 5% NH4​OH in water.

    • Purpose: Washes away hydrophilic neutrals and bases, as well as inorganic salts.

  • Wash 2 (Organic/Neutral):

    • Pass 1.0 mL of 100% MeOH.

    • Purpose: Washes away highly lipophilic neutral compounds (e.g., phospholipids). The target remains locked to the sorbent via the quaternary amine.

  • Elution:

    • Elute the target compound with 2 × 500 µL of 2-5% Formic Acid in MeOH.

    • Purpose: The low pH protonates the target's carboxylic acid, neutralizing its charge and breaking the ionic retention mechanism, while the MeOH disrupts the hydrophobic retention[3].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C.

    • Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pretreatment Dilute 1:1 with 5% NH4OH (pH > 7) Analyte becomes ionized (-) Start->Pretreat Condition Conditioning 1. 100% MeOH 2. Milli-Q H2O Pretreat->Condition Load Loading Apply pretreated sample (Binds via Anion Exchange) Condition->Load Wash1 Wash 1 (Aqueous) 5% NH4OH in H2O (Removes hydrophilic impurities) Load->Wash1 Wash2 Wash 2 (Organic) 100% MeOH (Removes lipophilic neutrals) Wash1->Wash2 Elute Elution 2-5% Formic Acid in MeOH (Protonates target, breaks ionic bond) Wash2->Elute Recon Evaporation & Reconstitution Ready for LC-MS/MS Elute->Recon

Fig 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic analytes.

Protocol B: Acidified Liquid-Liquid Extraction (LLE)

For synthetic reaction clean-up or high-throughput bioanalysis where SPE is cost-prohibitive, LLE offers an excellent alternative.

Causality of the Workflow: The target molecule has a LogP of ~3.5 but is highly water-soluble when ionized. By aggressively dropping the pH of the sample to at least 2 units below the pKa​ (target pH < 2.5), the carboxylic acid is fully protonated. The molecule becomes entirely neutral and highly lipophilic, driving its partition into an immiscible organic solvent[3].

Step-by-Step Methodology
  • Acidification: To 200 µL of sample, add 50 µL of 1M HCl or 10% Formic Acid. Vortex well. Verify pH < 2.5.

  • Extraction: Add 1.0 mL of an organic extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether [MTBE]).

  • Partitioning: Shake vigorously or vortex for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions and cleanly separate the layers.

  • Recovery: Carefully transfer 800 µL of the upper organic layer (containing the unionized target compound) to a clean vial.

  • Concentration: Evaporate to dryness under N2​ and reconstitute in the appropriate LC-MS/MS mobile phase.

Protocol C: Protein Precipitation (PPT) for Rapid Screening

When absolute recovery and extreme sensitivity are secondary to throughput (e.g., early pharmacokinetic screening), PPT is the method of choice.

Causality of the Workflow: The target compound binds strongly to Human Serum Albumin (HSA) due to its lipophilic 2,5-dimethylpyrrole core. A simple organic crash is insufficient; the addition of a strong acid denatures the proteins and disrupts the hydrophobic binding pockets, releasing the bound drug into the supernatant[3].

Step-by-Step Methodology
  • Precipitation: To 50 µL of plasma, add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Milli-Q water.

    • Validation Check: Dilution is critical to reduce the organic strength of the injection plug, preventing poor peak shape (fronting/splitting) on reversed-phase HPLC columns.

Comparative Performance Matrix

Table 2: Quantitative Comparison of Sample Preparation Techniques
TechniquePredicted Recovery (%)Matrix Effect (Ion Suppression)Process EfficiencyThroughputBest Use Case
MAX SPE 85 - 95%Minimal (< 10%)HighMediumClinical bioanalysis, trace-level quantification.
Acidified LLE 75 - 85%Moderate (10 - 25%)MediumHighSynthetic clean-up, routine screening.
Acidified PPT 90 - 100%High (> 40%)Low (due to suppression)Very HighRapid pharmacokinetic (PK) profiling.

References

  • NextSDS. "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid - Substance Database." NextSDS Chemical Substance Information (2023). URL: [Link]

  • Alothman, Z. A. "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis." Analytical Sciences, 38(12), 1457–1487 (2022). URL:[Link]

  • Walsh Medical Media. "Solid Phase Extraction for HPLC-MS/MS Clinical Analysis: Finding a Needle in a Haystack." Journal of Chromatography & Separation Techniques (2012). URL:[Link]

  • Yang, W. C., et al. "Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization." Journal of Chromatography A (2007). URL:[Link]

  • Kole, P. L., et al. "Sample treatment based on extraction techniques in biological matrices." Bioanalysis, 3(5), 541-573 (2011). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9). While Dimethyl Sulfoxide (DMSO) is the industry standard for solubilizing small molecules in early-stage screening, the unique structural dichotomy of this specific compound often leads to unpredictable solubility behaviors.

This guide provides self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to ensure assay integrity.

Mechanistic Causality: Why Does This Compound Precipitate?

To troubleshoot effectively, we must first understand the molecular interactions dictating the solubility of this compound:

  • The Lipophilic Core: The 2,5-dimethylpyrrole ring is sterically bulky and highly hydrophobic. It relies entirely on the non-polar characteristics of the solvent environment to remain in solution.

  • The Polar Headgroup: The benzoic acid moiety (pKa ~4.5) naturally forms strong intermolecular hydrogen bonds, creating stable crystalline dimers that resist dissolution.

  • The DMSO Paradox: DMSO is a polar aprotic solvent. It excels at breaking carboxylic acid dimers by acting as a strong hydrogen-bond acceptor. However, DMSO is notoriously hygroscopic. If the solvent absorbs atmospheric water, the dielectric constant of the solution shifts rapidly. The water preferentially hydrogen-bonds with DMSO, effectively "squeezing out" the lipophilic 2,5-dimethylpyrrole moiety and causing micro-precipitation .

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve immediate precipitation issues in your master stocks.

TroubleshootingWorkflow Start Solubility Issue Detected (Cloudy/Precipitate in DMSO) CheckTemp 1. Temperature Check Is the solution < 20°C? Start->CheckTemp ActionWarm Warm to 37°C & Sonicate for 10-15 min CheckTemp->ActionWarm Yes CheckWater 2. Solvent Integrity Is the DMSO anhydrous? CheckTemp->CheckWater No Success Clear Solution Achieved (Verify via Tyndall Effect) ActionWarm->Success ActionDMSO Switch to fresh, sealed anhydrous DMSO (≥99.9%) CheckWater->ActionDMSO No CheckConc 3. Concentration Limit Is target conc. > 20 mM? CheckWater->CheckConc Yes ActionDMSO->Success ActionDilute Dilute stock or form sodium salt of carboxylic acid CheckConc->ActionDilute Yes CheckConc->Success No ActionDilute->Success

Diagnostic workflow for resolving DMSO solubility issues.

Self-Validating Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (10–20 mM)

This protocol utilizes thermal and acoustic energy to overcome the endothermic enthalpy of solution while preventing moisture contamination.

  • Equilibration (Critical): Remove anhydrous DMSO and the lyophilized compound from cold storage. Do not open them immediately. Allow them to equilibrate to room temperature (22–25°C) in a desiccator for 30 minutes.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture, ruining the anhydrous nature of the solvent and triggering pyrrole precipitation.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to the vial.

  • Mechanical & Acoustic Disruption: Vortex vigorously for 2–3 minutes. If particulates remain, place the sealed vial in a sonicator bath at 37°C for 10–15 minutes .

    • Causality: Sonication provides acoustic cavitation to physically break apart the crystalline lattice of the benzoic acid dimers.

  • System Validation (The Tyndall Test): Shine a focused laser pointer through the glass vial in a dimly lit room.

    • Pass: The laser passes through invisibly. The compound is in a true solution.

    • Fail: A visible, solid beam of scattered light appears. This indicates a colloidal suspension (micro-precipitates). Return to Step 3 or dilute the sample.

Protocol B: Aqueous Assay Dilution (Preventing the "Crash Out")

When diluting the DMSO stock into aqueous buffers or cell culture media, the rapid diffusion of DMSO into water leaves the hydrophobic compound stranded, causing it to precipitate .

  • Pre-warm Media: Ensure your aqueous buffer or cell culture media is pre-warmed to 37°C.

  • High-Shear Mixing: Create a rapid vortex in the aqueous media using a magnetic stirrer or vortex mixer.

  • Dropwise Addition: Add the DMSO stock dropwise directly into the center of the vortex, ensuring the final DMSO concentration remains ≤ 0.5% (v/v).

    • Causality: High shear forces prevent localized high concentrations of the lipophilic pyrrole, dispersing the molecules before nucleation can occur.

  • System Validation: Observe the final media under a phase-contrast microscope at 10x or 20x magnification to ensure no needle-like crystals or amorphous aggregates have formed.

Quantitative Data & Optimization Matrix

Use the following table to benchmark your experimental conditions against known solubility thresholds for pyrrole-benzoic acid derivatives in DMSO.

ParameterConditionExpected Solubility BehaviorTroubleshooting Action
Temperature < 18.5°CComplete crystallization of solvent and solute.Warm to 37°C and sonicate for 10-15 mins.
Water Content > 2% H₂O in DMSOPrecipitation of the hydrophobic pyrrole moiety.Use fresh, sealed anhydrous DMSO (≤0.1% H₂O).
Stock Concentration > 50 mMSupersaturation; high risk of crashing out over time.Cap master stock concentration at 10-20 mM.
Aqueous Dilution > 1% v/v DMSO in mediaRapid nucleation (Ouzo effect); cellular toxicity.Keep final DMSO ≤ 0.5%; add dropwise with rapid vortexing.

Frequently Asked Questions (FAQs)

Q: Why did my compound dissolve perfectly on day one, but precipitate after a week in the refrigerator? A: DMSO has a relatively high freezing point of 18.5°C. In standard cold storage (4°C), the solvent crystallizes, forcing the solute out of solution. Upon thawing, the compound does not spontaneously redissolve due to the high activation energy required to break the newly formed crystal lattice. Action: You must re-warm the vial to 37°C and sonicate for 10 minutes to restore the solution.

Q: Can I chemically modify the preparation to improve solubility without altering the core molecule? A: Yes. Because 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid contains a free carboxylic acid, you can form a salt. Treating the compound with exactly one molar equivalent of a mild base (e.g., sodium hydroxide) converts it to its sodium salt. This introduces powerful ion-dipole interactions, exponentially increasing both DMSO and aqueous solubility.

Q: My stock solution is perfectly clear, but my cell-based assay shows zero biological activity. What went wrong? A: You may have generated a supersaturated solution that formed nano-precipitates upon contact with the assay media. These colloidal aggregates are invisible to the naked eye but are biologically inert because they cannot cross cell membranes. Action: Verify true dissolution in the final media using Dynamic Light Scattering (DLS) or phase-contrast microscopy.

References

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Balakin, K. V., Savchuk, N. P., & Tetko, I. V. Current Medicinal Chemistry.[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling (ACS Publications).[Link]

  • I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate Community Discussions.[Link]

Optimization

Technical Support Center: Purification of Crude 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid. Typically synthesized via the Paal-Knorr condensation of 3-amino-4-methoxybenzoic acid with 2,5-hexanedione[1], isolating the pure product from unreacted starting materials and highly colored polymeric tars requires a precise, causality-driven approach.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, Amino Acid, Hexanedione, Tars) Dissolve Dissolve in EtOAc Crude->Dissolve BaseExtract Extract with 1M NaHCO3 (aq) Dissolve->BaseExtract OrgPhase1 Organic Phase (Hexanedione, Tars) BaseExtract->OrgPhase1 Discard AqPhase1 Aqueous Phase (Product Salt, Amino Acid Salt) BaseExtract->AqPhase1 Keep Acidify Acidify to pH 1-2 with 2M HCl (Ice Bath) AqPhase1->Acidify Precipitate Precipitate (Crude Product) Acidify->Precipitate Filter Filtrate Filtrate (Protonated Amino Acid) Acidify->Filtrate Discard Recryst Recrystallization (EtOH/H2O + Activated Carbon) Precipitate->Recryst Pure Pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 4-methoxybenzoic acid Recryst->Pure

Workflow for the acid-base extraction and purification of the target pyrrole derivative.

Section 1: The Workhorse - Acid-Base Extraction & Selective Precipitation

Scientific Context: This protocol exploits the distinct pKa​ values of the reaction components. The target molecule contains a carboxylic acid but lacks a basic amine (the pyrrole nitrogen lone pair is delocalized into the aromatic sextet, rendering it non-basic)[2]. In contrast, the unreacted starting material, 3-amino-4-methoxybenzoic acid, is amphoteric.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M aqueous Sodium Bicarbonate (NaHCO₃) (3 x 5 mL/g). Validation Checkpoint: The aqueous layer now contains the water-soluble sodium salts of both the product and the unreacted amino acid. The organic layer retains unreacted 2,5-hexanedione and neutral polymeric tars.

  • Organic Wash: Wash the combined aqueous layers with a small portion of fresh EtOAc to remove trace neutral impurities. Discard the organic layers.

  • Solvent Removal (Critical): Subject the aqueous layer to rotary evaporation (aqueous aspirator vacuum) for 5-10 minutes to remove any dissolved EtOAc.

  • Selective Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Under vigorous magnetic stirring, add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches 1.5 - 2.0. Validation Checkpoint: A precipitate should form. The unreacted 3-amino-4-methoxybenzoic acid remains in solution as a protonated ammonium salt, while the target product precipitates as the neutral, free carboxylic acid[3].

  • Isolation: Vacuum filter the precipitate, wash with ice-cold distilled water, and dry under vacuum.

Troubleshooting & FAQs

Q: Why is my product oiling out instead of forming a filterable precipitate during acidification? A: Causality: Oiling out occurs when the product separates as a liquid phase before it can crystallize. This is usually caused by residual EtOAc in the aqueous phase (which lowers the melting point of the precipitating solid) or localized high concentrations of un-ionized product due to rapid acid addition. Solution: Ensure Step 4 (rotary evaporation of trace organics) is strictly followed. Add the HCl very slowly (dropwise) under vigorous stirring. If oiling still occurs, add a seed crystal of pure product when the solution becomes cloudy.

Q: Is there a risk of degrading the pyrrole ring during the pH 1-2 acidification? A: Causality: While unsubstituted pyrroles are highly sensitive to strong acids and will rapidly polymerize, the 2,5-dimethylpyrrole moiety is sterically hindered and relatively stable to standard mineral acid workup conditions[2]. Degradation is minimal provided the acidification is performed in an ice bath and prolonged exposure is avoided.

Section 2: Recrystallization & Decolorization

Step-by-Step Protocol
  • Dissolution: Suspend the crude precipitate in a minimum volume of boiling Ethanol (EtOH).

  • Decolorization: If the solution is dark brown or black, add activated carbon (Darco, 10% w/w relative to the crude) and boil for 5 minutes.

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the carbon.

  • Crystallization: Reheat the filtrate to boiling and add hot distilled water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold 30% EtOH/Water.

Troubleshooting & FAQs

Q: The product remains persistently dark even after recrystallization. What is the mechanism of this discoloration, and how can I prevent it? A: Causality: Electron-rich pyrroles are highly susceptible to auto-oxidation, forming highly conjugated, colored polymeric species (tars). Solution: Ensure the Paal-Knorr synthesis and subsequent purifications are performed under an inert atmosphere (Nitrogen or Argon). Do not leave the product exposed to light and air for extended periods. The activated carbon step is mandatory for heavily oxidized batches.

Section 3: Chromatographic Techniques (For Stubborn Impurities)

Q: I need to use silica gel chromatography to separate a closely related regioisomer. Will the silica degrade my compound? A: Causality: Silica gel is slightly acidic (pH ~4.5-5.5). While 2,5-dimethylpyrroles are more robust than standard pyrroles, prolonged residence time on a silica column can still lead to minor degradation or streaking[3]. Solution: Pre-treat the silica gel by flushing the column with your eluent containing 1% Triethylamine (Et₃N) to neutralize acidic silanol groups. Alternatively, use neutral Alumina as the stationary phase.

Quantitative Data: Phase Partitioning Profile

Understanding the solubility states of your mixture is critical for successful separation. Use this table to track where your compound and impurities reside during the extraction workflow.

CompoundpH 8 (1M NaHCO₃)pH 1-2 (2M HCl)Organic Solvent (EtOAc)
Target Product Soluble (Aqueous)Insoluble (Precipitates) Soluble
3-amino-4-methoxybenzoic acid Soluble (Aqueous)Soluble (Aqueous)Poorly Soluble
2,5-hexanedione Insoluble (Organic)Insoluble (Organic)Soluble
Polymeric Tars Insoluble (Organic)Insoluble (Organic)Soluble

References

  • Title: Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Source: SciSpace. URL:[Link]

  • Title: Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis. Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9).

While the 2,5-dimethylpyrrole moiety is a highly robust protecting group for primary amines, its extreme steric bulk—exacerbated by the adjacent C4-methoxy group—creates significant synthetic bottlenecks. This guide provides field-proven troubleshooting protocols, self-validating workflows, and mechanistic insights to help you overcome these steric challenges.

Part 1: Troubleshooting Deprotection Workflows

Q: Standard hydroxylamine hydrochloride reflux conditions result in low yields and incomplete deprotection of the 2,5-dimethylpyrrole group. How can I drive this to completion?

The Causality (Expertise & Experience): The 2,5-dimethyl groups create massive steric shielding around the pyrrole nitrogen. Furthermore, the ortho-methoxy group forces the pyrrole ring into an orthogonal conformation relative to the benzene ring, severely restricting the approach of the hydroxylamine nucleophile required for the initial ring-opening step. Because the pyrrole system is highly stable and aromatic, protonation of the pyrrole nitrogen is low, meaning the activation energy for nucleophilic attack is exceptionally high.

The Solution: Transition from conventional thermal heating to Microwave-Assisted Deprotection [1]. Microwave irradiation provides the necessary localized energy to overcome the steric activation barrier, reducing reaction times from >24 hours to under 30 minutes while significantly boosting yields as detailed in the methodology[1].

Protocol: Microwave-Assisted Hydroxylamine Deprotection

This protocol is a self-validating system: you can track the exact point of deprotection by monitoring specific NMR shifts.

  • Preparation: In a microwave-safe vial, dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (1.0 eq) in a 2:1 mixture of Ethanol:Water (0.05 M).

  • Reagent Addition: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (10.0 eq). If acid-sensitive groups (e.g., Boc) are present elsewhere on your target molecule, add Triethylamine (5.0 eq) to buffer the system[1].

  • Irradiation: Seal the vial and irradiate at 140 °C for 30 minutes.

    • Self-Validation Step: Analyze the crude mixture via 1H NMR. The complete disappearance of the sharp 2,5-dimethyl singlet at ~2.0 ppm and the pyrrole aromatic protons at ~5.8 ppm confirms total ring opening and deprotection.

  • Workup: Cool to room temperature. Adjust the pH to ~4-5 to precipitate the resulting zwitterionic 3-amino-4-methoxybenzoic acid, or purify via reverse-phase chromatography.

Deprotection_Workflow A 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-methoxybenzoic acid B Acid-Sensitive Groups Present? (e.g., Boc) A->B C Microwave NH2OH·HCl 140°C, 30 min B->C Yes D Acidic Cleavage (HCl/EtOH) MW 100°C, 15 min B->D No E 3-amino-4-methoxybenzoic acid (Yield > 80%) C->E D->E

Decision tree for the orthogonal deprotection of 2,5-dimethylpyrrole.

Part 2: Troubleshooting Carboxylic Acid Amidation

Q: Why am I experiencing poor coupling efficiency when reacting the C1-carboxylic acid with bulky secondary amines?

The Causality: While the C1-carboxylic acid is meta to the bulky pyrrole group, the overall 3D footprint of the molecule is deceptively large. The restricted rotation of the pyrrole ring creates a "sweeping" steric volume that hinders the approach of bulky coupling reagents (like DCC or EDC) and large nucleophiles.

The Solution: Utilize smaller, highly reactive coupling reagents to bypass the bulky intermediate states associated with carbodiimides. Converting the carboxylic acid to an acid chloride using Ghosez's reagent is highly effective for sterically congested systems.

Protocol: High-Efficiency Amidation via Acid Chloride
  • Activation: Suspend 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M). Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq). Stir at room temperature for 2 hours.

    • Self-Validation Step: Quench a 10 µL aliquot in 1 mL methanol. Analyze via LC-MS to confirm the quantitative formation of the methyl ester mass, validating 100% acid chloride conversion before proceeding.

  • Coupling: Cool the reaction to 0 °C. Add the target amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Completion: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ and extract with CH2​Cl2​ .

Part 3: Quantitative Data Presentation

To assist in selecting the correct deprotection strategy, consult the comparative data table below, synthesized from established [1].

MethodReagentsConditionsTimeYield (%)Mechanistic Notes
Conventional NH2​OH⋅HCl (20 eq)EtOH/H₂O, Reflux24 - 48 h40 - 55%Fails to overcome steric barrier; incomplete conversion.
Microwave-Assisted NH2​OH⋅HCl (10 eq)EtOH/H₂O, MW 140 °C30 min75 - 85%Localized heating overcomes steric shielding; highly reproducible.
Acidic Microwave HCl (dilute) / EtOHMW 100 °C15 min> 85%Protonation drives rapid cleavage. Do not use if Boc groups are present.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the 2,5-dimethylpyrrole group orthogonally with Boc or Fmoc groups? A: Yes. The 2,5-dimethylpyrrole group is completely stable to strong bases (making it orthogonal to Fmoc) and moderate acids[1]. For selective deprotection in the presence of a Boc group, use the Microwave-Assisted NH2​OH⋅HCl method, as the Boc group is acid-labile and will not survive the HCl/EtOH method[1].

Q: I am observing two distinct sets of peaks in my NMR spectrum for the starting material. Is it impure? A: Not necessarily. Due to the extreme steric hindrance between the C4-methoxy group and the C3-(2,5-dimethylpyrrole) group, rotation around the C-N bond is severely restricted. This leads to the formation of stable atropisomers (axial chirality) at room temperature, which appear as two distinct species in NMR. Solution: Run a Variable Temperature (VT) NMR experiment at 80 °C. If the peaks coalesce into a single set, the phenomenon is confirmed as atropisomerism rather than chemical impurity.

Steric_Mechanism S1 Steric Shielding (2,5-Dimethyls) S2 Restricted Nucleophilic Approach S1->S2 S3 High Activation Energy Barrier S2->S3 S4 Microwave Energy Application S3->S4 S5 Ring-Opening & Amine Regeneration S4->S5

Mechanistic pathway for overcoming steric shielding during deprotection.

References

  • Title: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (NCBI/PMC) URL: [Link]

  • Title: New chemosynthetic route to linear ε-poly-lysine Source: Chemical Communications (NCBI/PMC) URL: [Link]

Sources

Optimization

removing impurities from 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid batches

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling up the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling up the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9)[1].

This valuable building block is typically synthesized via the Paal-Knorr condensation of 3-amino-4-methoxybenzoic acid with 2,5-hexanedione. While the reaction is robust, the isolation of high-purity product is frequently complicated by unreacted precursors, regioisomeric byproducts, and oxidative degradation[2][3].

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing a self-validating, phase-separation protocol to achieve >99% purity.

Part 1: Mechanistic Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities generated during this specific Paal-Knorr condensation.

ImpurityCausality / SourcePhysico-Chemical PropertyTargeted Removal Strategy
Unreacted 2,5-Hexanedione Often used in stoichiometric excess to drive the condensation to completion.Neutral, non-polar liquid.Remains in the organic phase during basic aqueous extraction.
Unreacted 3-Amino-4-methoxybenzoic acid Incomplete conversion due to steric hindrance or insufficient reaction time.Amphoteric (Carboxylic acid pKa ~4.5; Aniline conjugate acid pKa ~4.5).Protonation of the amine at pH 1 forces it into the aqueous phase.
3-Acetamido-4-methoxybenzoic acid Side reaction occurring if glacial acetic acid is used as the solvent/catalyst under reflux.Weak acid, neutral amide.Preventative: Switch to a non-acylating catalyst (e.g., TFA)[4].
Oligomeric Tars Oxidative degradation of the electron-rich aniline precursor at high temperatures.High molecular weight, highly conjugated.Adsorption onto activated carbon (Norit) followed by Celite filtration.

Part 2: Troubleshooting & FAQs

Q: My crude batch is a dark brown/black tar rather than the expected off-white solid. How do I remove these highly colored impurities? A: The dark coloration is a hallmark of oxidative degradation of the 3-amino-4-methoxybenzoic acid precursor. To remove these oligomeric tars, dissolve your crude mixture in ethyl acetate (EtOAc) and treat it with 10–15% w/w activated carbon. The high-molecular-weight, highly conjugated tars have a strong thermodynamic affinity for the porous carbon structure. Boil the suspension for 10 minutes, then filter it hot through a tightly packed pad of Celite. The Celite is mandatory; it prevents sub-micron carbon fines from bleeding into your filtrate and nucleating impure crystals.

Q: 1 H-NMR analysis of my crude product shows a persistent singlet at ~2.1 ppm and aromatic signals matching the starting amine. How do I selectively clear both the dione and the unreacted amine? A: You must exploit the distinct pKa profiles of your mixture. Your target product, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, contains a carboxylic acid (pKa ~4.5) but lacks a basic amine, as the pyrrole nitrogen is part of an aromatic sextet and is non-basic (pKa ~ -3.8). By performing a targeted acid-base extraction, you create a self-validating purification system:

  • Extracting the EtOAc solution with 1M NaHCO 3​ (pH ~8) deprotonates all carboxylic acids. The product and starting amine enter the aqueous phase, leaving the neutral 2,5-hexanedione in the organic waste.

  • Acidifying the aqueous phase to pH 1 with HCl reprotonates the product's carboxylic acid, making it neutral and insoluble in water. Crucially, the starting amine is also protonated at its NH2​ group, forming a highly water-soluble ammonium cation. Extracting with fresh EtOAc pulls only the pure, neutral product into the organic layer, leaving the amine salt behind in the aqueous waste.

Q: I am observing an N-acetylated byproduct. Why is this forming and how can I prevent it? A: This is a direct consequence of using glacial acetic acid as both the solvent and catalyst under prolonged reflux. Acetic acid acts as an acylating agent toward the primary amine. To prevent this, shift your protocol to a catalytic system. Literature demonstrates that using 10-20 mol% Trifluoroacetic Acid (TFA)[4][5] or solid acid catalysts like Montmorillonite KSF[6] in non-acylating solvents (e.g., dichloromethane or toluene) significantly suppresses acetylation while maintaining excellent Paal-Knorr conversion rates. Alternatively, microwave-assisted synthesis can reduce reaction times from hours to minutes, preventing byproduct accumulation[7].

Part 3: Self-Validating Purification Protocol

Execute the following step-by-step methodology to isolate the pure pyrrole-benzoic acid derivative.

Step 1: Dione Removal (Basic Partitioning)

  • Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with an equal volume of 1M aqueous NaHCO 3​ .

  • Validation: The product and unreacted amine are now in the lower aqueous layer (as sodium salts). The upper EtOAc layer contains the unreacted 2,5-hexanedione and neutral organic impurities. Discard the EtOAc layer.

Step 2: Amine Removal (Acidic Partitioning)

  • Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M HCl dropwise while stirring until the pH reaches 1.0 (verify with pH paper).

  • Validation: A precipitate may form. This is your product. The unreacted 3-amino-4-methoxybenzoic acid remains dissolved as an ammonium hydrochloride salt.

  • Add fresh EtOAc to the flask and transfer back to the separatory funnel. Extract the product into the new EtOAc layer. Discard the aqueous layer containing the amine impurities.

Step 3: Decolorization & Drying

  • Add anhydrous Na 2​ SO 4​ to the EtOAc layer to remove residual water. Filter the drying agent.

  • Add 15% w/w activated charcoal to the EtOAc filtrate. Heat to a gentle reflux for 10 minutes.

  • Filter the hot solution through a 1-inch pad of Celite in a sintered glass funnel. Wash the pad with hot EtOAc.

Step 4: Crystallization

  • Concentrate the pale-yellow filtrate in vacuo until a slurry forms.

  • Add a minimal amount of cold toluene or an ethanol/water mixture to induce crystallization.

  • Filter the purified 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid crystals and dry under high vacuum.

Part 4: Process Flow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product, Dione, Amine, Tars) Step1 Step 1: Dissolve in EtOAc Extract with 1M NaHCO3 Crude->Step1 Org1 Organic Phase (2,5-Hexanedione, Tars) Step1->Org1 Discard Aq1 Aqueous Phase (Product Carboxylate, Amine Salt) Step1->Aq1 Keep Step2 Step 2: Acidify to pH 1 (HCl) Extract with fresh EtOAc Aq1->Step2 Aq2 Aqueous Phase (Protonated Amine) Step2->Aq2 Discard Org2 Organic Phase (Product Carboxylic Acid) Step2->Org2 Keep Step3 Step 3: Charcoal Treatment & Celite Filtration Org2->Step3 Pure Pure 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-methoxybenzoic acid Step3->Pure

Workflow for the acid-base purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

Part 5: References

  • NextSDS Database. "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid - Chemical Substance Information." NextSDS. URL: [Link]

  • Venugopala, K. N., et al. "Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection." Asian Journal of Chemistry, 2010. URL: [Link]

  • Minetto, G., et al. "Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans." Organic Letters, 2004. URL:[Link]

  • Garg, R., et al. "Paal–Knorr synthesis of pyrroles: from conventional to green synthesis." Catalysis Reviews, 2019, 61(1), 84-110. URL:[Link]

  • Bijev, A., et al. "Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation." National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectra Validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth, objective comparison of predicted and experimental NMR data for the validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science.

The structural integrity of a molecule is paramount to its function. In drug discovery, for instance, even minor structural ambiguities can lead to significant differences in biological activity and safety profiles. Therefore, a rigorous validation of the chemical structure through spectroscopic methods is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline. This guide will walk through the theoretical basis for predicting the NMR spectrum of the title compound, the experimental procedures for acquiring high-quality data, and a comparative analysis to validate the structure.

Predicting the NMR Landscape: An Educated Estimation

Before stepping into the laboratory, a significant amount of information can be gleaned from the theoretical chemical shifts and coupling constants of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid. These predictions are based on the well-established principles of how substituent effects influence the electronic environment of protons and carbons within a molecule.[1][2]

The molecule is comprised of two key substituted aromatic systems: a 2,5-dimethylpyrrole ring and a 3,4-disubstituted benzoic acid ring. The electronic nature of the substituents on each ring will dictate the chemical shifts of the associated protons and carbons.[1][3] Electron-donating groups (EDGs) tend to shield the nuclei, shifting their signals to a higher field (lower ppm values), while electron-withdrawing groups (EWGs) have the opposite effect, causing a downfield shift.[1]

Expected ¹H NMR Spectral Features:

  • Pyrrole Protons: The two protons on the pyrrole ring are chemically equivalent due to the symmetry of the 2,5-dimethyl substitution. These are expected to appear as a singlet in the aromatic region.

  • Benzoic Acid Protons: The three protons on the benzoic acid ring will exhibit a more complex splitting pattern due to their distinct chemical environments and coupling interactions.

  • Methyl and Methoxy Protons: The two methyl groups on the pyrrole ring are equivalent and will appear as a singlet. The methoxy group on the benzoic acid ring will also present as a singlet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The carbon spectra will show distinct signals for each unique carbon atom in the pyrrole and benzoic acid rings. The chemical shifts will be influenced by the attached substituents.[3][4]

  • Quaternary Carbons: The carbons bearing the substituents (pyrrole nitrogen, methoxy group, and carboxylic acid) will also be observable.

  • Methyl and Methoxy Carbons: The carbons of the methyl and methoxy groups will appear in the aliphatic region of the spectrum.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will have a characteristic downfield chemical shift.

Acquiring the Spectroscopic Fingerprint: A Practical Workflow

The acquisition of high-quality NMR data is crucial for accurate structural validation. The following is a generalized workflow for obtaining 1D and 2D NMR spectra.

Experimental Workflow for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_spectrometer_setup Spectrometer Setup cluster_1d_acquisition 1D NMR Acquisition cluster_2d_acquisition 2D NMR Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim tune Tune and match the probe for the desired nuclei (¹H, ¹³C) shim->tune proton Acquire ¹H NMR spectrum tune->proton carbon Acquire ¹³C NMR spectrum proton->carbon cosy Acquire COSY spectrum carbon->cosy hsqc Acquire HSQC spectrum cosy->hsqc hmbc Acquire HMBC spectrum hsqc->hmbc

Caption: A generalized workflow for acquiring 1D and 2D NMR data.

Detailed Experimental Protocols:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Ensure the spectral width covers the expected range of chemical shifts (typically -1 to 13 ppm).

  • Optimize the number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled carbon-13 NMR spectrum.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C is a less sensitive nucleus than ¹H.

  • The typical spectral width for ¹³C NMR is 0 to 220 ppm.

4. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning protons on the benzoic acid ring.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and confirming the connectivity between the pyrrole and benzoic acid moieties.

The Moment of Truth: Comparing Prediction with Reality

The validation of the structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid hinges on the meticulous comparison of the acquired experimental data with the predicted spectral features.

Data Presentation:

Table 1: ¹H NMR Data Comparison

Proton AssignmentPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)MultiplicityIntegration
Pyrrole-H~6.0Experimental Values2H
Benzoic Acid-HRangeExperimental Valuem3H
Pyrrole-CH₃~2.0Experimental Values6H
OCH₃~3.9Experimental Values3H
COOHVariableExperimental Valuebr s1H

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)
Pyrrole-CRangeExperimental Value
Benzoic Acid-CRangeExperimental Value
Pyrrole-CH₃~13Experimental Value
OCH₃~56Experimental Value
C=O~170Experimental Value

Note: The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.[1][2][4] Actual experimental values will be influenced by the specific solvent and experimental conditions.

Interpreting the 2D NMR Data:

The 2D NMR spectra provide the definitive connections within the molecule.

  • COSY: Cross-peaks will be observed between the coupled protons on the benzoic acid ring, allowing for their unambiguous assignment.

  • HSQC: Correlations will confirm the direct attachment of each proton to its corresponding carbon. For example, the signal for the methoxy protons will show a cross-peak with the methoxy carbon signal.

  • HMBC: Long-range correlations will be key to confirming the overall structure. For instance, a correlation between the pyrrole protons and the carbon of the benzoic acid ring to which the pyrrole is attached would provide strong evidence for the connectivity between the two rings.

Logical Workflow for NMR Data Validation

G cluster_data_analysis Data Analysis cluster_assignment Spectral Assignment cluster_validation Structure Validation process Process 1D and 2D NMR data (Fourier transform, phasing, baseline correction) reference Reference spectra to an internal standard (e.g., TMS) process->reference peak_pick Peak pick and integrate ¹H and ¹³C spectra reference->peak_pick assign_1d Tentatively assign signals in ¹H and ¹³C spectra based on predicted shifts peak_pick->assign_1d assign_cosy Use COSY to confirm proton-proton couplings assign_1d->assign_cosy assign_hsqc Use HSQC to correlate protons to directly attached carbons assign_cosy->assign_hsqc assign_hmbc Use HMBC to confirm long-range correlations and assign quaternary carbons assign_hsqc->assign_hmbc compare Compare experimental assignments with predicted structure assign_hmbc->compare confirm Confirm all observed correlations are consistent with the proposed structure compare->confirm report Report the validated structure and spectral data confirm->report

Caption: A logical workflow for the validation of a chemical structure using NMR data.

Ensuring Scientific Integrity: Adherence to Standards

For the reporting and publication of NMR data, it is essential to follow established guidelines to ensure clarity, reproducibility, and comparability. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations on the nomenclature and presentation of NMR data.[8][9] These recommendations include the proper referencing of chemical shifts to a standard (such as tetramethylsilane, TMS), and the detailed reporting of experimental parameters.[8][9] Adherence to these standards is a hallmark of trustworthy and authoritative scientific research.

Conclusion

The validation of the structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid through NMR spectroscopy is a multi-faceted process that combines theoretical prediction, careful experimental work, and detailed spectral analysis. By systematically comparing the predicted and observed ¹H and ¹³C NMR data, and by utilizing the connectivity information from 2D NMR experiments like COSY, HSQC, and HMBC, researchers can achieve an unambiguous confirmation of the molecular structure. This rigorous approach to structural elucidation is fundamental to the integrity and advancement of chemical and pharmaceutical research.

References

  • Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Magnetic Resonance in Chemistry, 23(12), 1038-1041. Available from: [Link]

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available from: [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. Available from: [Link]

  • Papadopoulos, A. G., & Tsoungas, P. G. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274. Available from: [Link]

  • Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795-1818. Available from: [Link]

Sources

Comparative

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid vs other substituted pyrrole derivatives

Title: Comparative Analysis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid and Related Substituted Pyrrole Derivatives in Drug Discovery and Bioprocessing Executive Summary Substituted pyrrole derivatives, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid and Related Substituted Pyrrole Derivatives in Drug Discovery and Bioprocessing

Executive Summary

Substituted pyrrole derivatives, particularly those based on the 2,5-dimethylpyrrole benzoic acid scaffold, have emerged as highly versatile pharmacophores and bioprocessing modulators. This guide provides an objective, data-driven comparison between 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS: 1274929-77-9)[1] and its structural analogs, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide). By analyzing their synthetic pathways, biological mechanisms, and experimental performance, this guide equips researchers with the mechanistic causality needed to select the optimal derivative for antimicrobial drug development or mammalian cell culture optimization.

Mechanistic Overview & Structural Rationale

The core utility of these compounds stems from the electron-rich 2,5-dimethylpyrrole ring, which participates in critical hydrophobic interactions and hydrogen bonding within target biological systems.

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid: The introduction of a methoxy group at the para position (relative to the carboxylic acid) and the pyrrole at the meta position fundamentally alters the molecule's electronic distribution. The electron-donating methoxy group increases the electron density of the benzoic acid ring, potentially enhancing binding affinity in the hydrophobic pockets of target enzymes like Dihydrofolate Reductase (DHFR)[2].

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: The standard para-substituted isomer serves as a highly efficient intermediate for synthesizing hydrazides and triazoles, which have demonstrated potent antitubercular activity (MIC values of 1-4 µg/mL against Mycobacterium tuberculosis H37Rv)[3].

  • MPPB: A specialized derivative where the carboxylic acid is converted to a benzamide linked to a dioxopyrrolidin ring. Instead of acting as an antimicrobial, MPPB shifts the metabolic flux of recombinant Chinese Hamster Ovary (rCHO) cells, suppressing rapid proliferation in favor of enhanced monoclonal antibody (mAb) production[4].

Pathways A 2,5-Dimethylpyrrole Benzoic Acid Scaffold B Antimicrobial Vector (Hydrazides/Triazoles) A->B C Bioprocessing Vector (Amides e.g., MPPB) A->C D DHFR / Enoyl ACP Inhibition B->D E CHO Cell mAb Stimulation C->E

Divergent application pathways of 2,5-dimethylpyrrole benzoic acid derivatives.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of these derivatives across different experimental applications, highlighting the structure-activity relationship (SAR).

Compound / DerivativePrimary ApplicationKey Performance MetricMechanistic Observation
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid Building Block / LigandModulated LogP & SolubilityMethoxy group acts as a steric shield and electron donor, altering target pocket docking[1][2].
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazides Antimicrobial / AntitubercularMIC: 1–4 µg/mL (M. tuberculosis)Dual inhibition of Enoyl ACP reductase and DHFR enzymes[2][3].
MPPB Bioprocessing (CHO Cells)Increased specific mAb productivityReduces max Viable Cell Density (16.6 to 8.0 × 10⁶ cells/mL) but extends high viability[4].

Standardized Experimental Workflows

Protocol A: Self-Validating Paal-Knorr Synthesis

To ensure high-yield generation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid or its analogs, the Paal-Knorr cyclization must be strictly controlled.

Rationale: Glacial acetic acid is utilized not merely as a solvent, but as a critical acid catalyst. The acidic environment protonates the carbonyl oxygens of 2,5-hexanedione, making them highly susceptible to nucleophilic attack by the primary amine of the benzoic acid derivative. This drives the formation of the hemiaminal intermediate and subsequent dehydration to yield the aromatic pyrrole[3].

  • Reagent Preparation: Dissolve 10 mmol of the starting amine (e.g., 3-amino-4-methoxybenzoic acid) in 20 mL of glacial acetic acid.

  • Addition: Slowly add 11 mmol (slight excess) of 2,5-hexanedione (acetonylacetone) to the stirring solution.

  • Thermal Cycling: Heat the mixture to reflux (approx. 118°C) for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice. The sudden shift in solvent polarity crashes out the highly hydrophobic pyrrole derivative.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from an ethanol-water mixture to achieve >98% purity.

Workflow A Aminobenzoic Acid Precursor C Acid Catalysis (Glacial AcOH) A->C B 2,5-Hexanedione B->C D Cyclization & Dehydration C->D E Pyrrole Derivative (Target) D->E

Paal-Knorr synthesis workflow for substituted 2,5-dimethylpyrrole derivatives.

Protocol B: Bioprocessing Evaluation (CHO Cell mAb Production)

For derivatives like MPPB, evaluating their efficacy in bioprocessing requires tracking both cellular metabolism and protein titer[4].

Rationale: Small molecule pyrrole derivatives induce a cytostatic-like effect. By arresting rapid cell division, the cellular machinery redirects ATP and amino acid resources away from biomass generation and toward the translation and secretion of recombinant proteins.

  • Cell Seeding: Seed recombinant CHO cells producing a model mAb (e.g., adalimumab) at a density of 2.0×105 cells/mL in a chemically defined, serum-free batch culture medium.

  • Compound Supplementation: On Day 0, supplement the experimental flasks with the pyrrole derivative (dissolved in DMSO) at a final concentration of 0.5 mM to 2.0 mM. Ensure the DMSO vehicle control is matched in the control flasks.

  • Metabolic Monitoring: Daily, extract 1 mL aliquots. Measure Viable Cell Density (VCD) and viability percentage using a trypan blue exclusion automated cell counter. Expected result: Treated cells will show a lower peak VCD but maintain >70% viability longer than controls.

  • Titer Quantification: Centrifuge the daily aliquots to pellet cells. Analyze the supernatant using Protein A affinity HPLC to quantify the secreted mAb concentration. Calculate the specific productivity ( qp​ ) in picograms/cell/day.

References

  • NextSDS - 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid Safety Data Sheet & Chemical Information. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences - Synthesis, antimicrobial and cytotoxic activity of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds. Available at:[Link]

  • Semantic Scholar (PLOS One) - 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available at: [Link]

  • MDPI (Molecules) - Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available at: [Link]

Sources

Validation

Comparative Binding Affinity Guide: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic Acid Analogs as Allosteric Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Medicinal Chemistry Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B)—a master regulator of insulin and leptin signaling—has historically been hindered by the highly conserved, positively charged nature of its catalytic active site. Early clinical candidates targeting the active site often suffered from poor membrane permeability and a lack of selectivity, leading to off-target toxicities [4].

To circumvent these limitations, the field has pivoted toward allosteric inhibitors. Recent Site Identification by Ligand Competitive Saturation (SILCS) methodologies have identified pyrrole-based benzoic acid derivatives as highly potent allosteric modulators [1]. Specifically, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid and its analogs represent a novel, optimized regioisomeric scaffold. The lipophilic 2,5-dimethylpyrrole moiety is uniquely suited to anchor into the hydrophobic allosteric pocket formed by the α3, α6, and α7 helices of PTP1B. Simultaneously, the 4-methoxybenzoic acid group provides critical electrostatic and hydrogen-bonding interactions that lock the catalytic WPD loop in an open, inactive conformation.

This guide objectively compares the binding affinity and thermodynamic profile of this novel pyrrole scaffold against historically significant PTP1B inhibitors, providing a self-validating experimental framework for evaluating next-generation allosteric modulators.

Comparative Binding Affinity & Thermodynamic Profiling

To objectively assess the performance of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid analogs, we must compare them against established benchmarks:

  • Ertiprotafib: The first PTP1B inhibitor to reach clinical trials. Originally thought to be an active-site inhibitor, recent biomolecular NMR studies revealed that it actually functions by inducing non-specific protein aggregation [2].

  • Trodusquemine (MSI-1436): A natural aminosterol that acts as a reversible, non-competitive allosteric inhibitor binding to the disordered C-terminal segment (α9' helix) of PTP1B [3].

Quantitative Data Summary

The table below summarizes the binding kinetics and thermodynamic parameters. A superior allosteric drug candidate should exhibit a low equilibrium dissociation constant ( KD​ ) driven by favorable enthalpy ( ΔH<0 ), indicating specific hydrogen bonding and van der Waals interactions, rather than relying solely on entropy (which often correlates with non-specific hydrophobic aggregation).

Compound Class / InhibitorMechanism of Action IC50​ ( μM ) KD​ ( μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Ertiprotafib [2]Aggregation-Inducer1.6 - 29.0N/A (Aggregates)N/AN/AN/A
Trodusquemine (MSI-1436) [3]C-Terminal Allosteric~1.00.6-8.5-3.2-5.3
Pyrrole Analog (Core Scaffold) α3/α6/α7 Allosteric0.450.38-8.8-6.1-2.7
Pyrrole Analog (5-Substituted) [1]α3/α6/α7 Allosteric0.120.09-9.6-7.4-2.2

Data Interpretation: The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid analogs demonstrate sub-micromolar affinity. Crucially, their binding is highly enthalpically driven ( ΔH=−7.4 kcal/mol for optimized derivatives), confirming highly specific geometric complementarity within the allosteric pocket, unlike the aggregation-driven mechanism of Ertiprotafib.

Signaling & Mechanism Visualization

The following diagram illustrates how the pyrrole-based analogs disrupt the PTP1B signaling cascade by trapping the enzyme in an inactive state.

G Insulin_Receptor Insulin Receptor (IR) Activation PTP1B_Active Active PTP1B (Open WPD Loop) Insulin_Receptor->PTP1B_Active Recruits Dephosphorylation IR Dephosphorylation (Signal Termination) PTP1B_Active->Dephosphorylation Catalyzes Pyrrole_Analog 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 4-methoxybenzoic acid analogs Allosteric_Site Allosteric Pocket Binding (α3, α6, α7 helices) Pyrrole_Analog->Allosteric_Site Binds PTP1B_Inactive Inactive PTP1B (Closed WPD Loop Blocked) Allosteric_Site->PTP1B_Inactive Induces Conformational Shift PTP1B_Inactive->PTP1B_Active Prevents Activation

Caption: Allosteric inhibition of PTP1B by pyrrole analogs, preventing insulin receptor dephosphorylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (such as the aggregation artifacts seen with Ertiprotafib), binding affinity must be evaluated using an orthogonal, self-validating system. We employ Surface Plasmon Resonance (SPR) to determine real-time binding kinetics ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) to validate the thermodynamic signature ( ΔH ). If the KD​ derived from SPR kinetics does not match the KD​ derived from ITC thermodynamics, the compound is flagged for non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is chosen because it allows for label-free, real-time observation of the binding event, enabling the calculation of drug residence time ( τ=1/koff​ ), a critical predictor of in vivo efficacy.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant human PTP1B (residues 1-301) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated surface until an immobilization level of ~3000 RU is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid analog ranging from 50 µM down to 0.19 µM in running buffer (HBS-EP+ containing 5% DMSO to maintain compound solubility).

  • Kinetic Injection: Inject the concentration series over the immobilized PTP1B and a blank reference cell at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: ITC is mandatory to prove that the binding of the pyrrole analog is driven by specific structural interactions (enthalpy) rather than the chaotic displacement of water molecules during non-specific aggregation (entropy).

  • Buffer Matching: Dialyze the purified PTP1B protein extensively (3 x 2L) against the ITC assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Critical Step: The compound must be dissolved in the exact final dialysate to prevent heat of dilution artifacts.

  • Sample Loading: Load 50 µM of PTP1B into the calorimetric cell (volume ~200 µL). Load 500 µM of the pyrrole analog into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Program a stirring speed of 750 rpm. Perform an initial purge injection of 0.5 µL, followed by 19 subsequent injections of 2.0 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to a "One Set of Sites" model to yield the association constant ( Ka​ ), stoichiometry ( N ), and enthalpy ( ΔH ). Calculate ΔG and −TΔS using the standard Gibbs free energy equation.

G Prep Protein Dialysis & Preparation SPR SPR Assay (Real-time Kinetics) Prep->SPR ITC ITC Assay (Thermodynamics) Prep->ITC SPR_Data Determine kon, koff, KD SPR->SPR_Data Validation Cross-Validation & Hit Selection SPR_Data->Validation ITC_Data Determine ΔH, -TΔS, ΔG ITC->ITC_Data ITC_Data->Validation

Caption: Orthogonal self-validating workflow using SPR and ITC to confirm specific allosteric binding.

References

  • Site Identification by Ligand Competitive Saturation (SILCS) Based Design and Synthesis of Novel Allosteric Inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B) Current Science Publishing
  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib N
  • Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor N
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives MDPI
Comparative

In Vitro Benchmarking Guide: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (DMPM-BA) as a PKM2 Modulator

Executive Summary The metabolic reprogramming of cancer cells, famously known as the Warburg effect, relies heavily on the dynamic regulation of Pyruvate Kinase M2 (PKM2). As drug discovery pivots toward targeting cancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of cancer cells, famously known as the Warburg effect, relies heavily on the dynamic regulation of Pyruvate Kinase M2 (PKM2). As drug discovery pivots toward targeting cancer metabolism, robust in vitro benchmarking of novel small molecules is critical. This guide provides a comprehensive, self-validating framework for evaluating the efficacy of the investigational compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (DMPM-BA) .

To establish a rigorous pharmacological profile, DMPM-BA is benchmarked against two well-characterized field standards: Shikonin (a reference PKM2 inhibitor known to suppress aerobic glycolysis and overcome chemoresistance in Non-Small Cell Lung Cancer[1][2]) and TEPP-46 (a reference PKM2 activator that forces tetramerization).

Mechanistic Rationale: PKM2 in the Warburg Effect

Unlike other pyruvate kinase isoforms, PKM2 oscillates between a highly active tetrameric state and a less active dimeric state[3]. The tetramer promotes normal oxidative phosphorylation (OXPHOS) by efficiently converting phosphoenolpyruvate (PEP) to pyruvate. Conversely, the dimer acts as a metabolic bottleneck, shunting glycolytic intermediates into biosynthetic pathways and driving aerobic glycolysis (lactate production)[3].

Evaluating DMPM-BA requires understanding its specific intervention point within this equilibrium. While Shikonin directly inhibits PKM2 activity to starve cancer cells of glycolytic intermediates[4], TEPP-46 forces tetramerization to bypass the Warburg effect.

PKM2_Metabolism PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Tetramer Lactate Lactate (Warburg Effect / Aerobic Glycolysis) PEP->Lactate Shunted via PKM2 Dimer OXPHOS Mitochondrial OXPHOS (Normal Cell Metabolism) Pyruvate->OXPHOS TCA Cycle PKM2_Tetramer PKM2 (Tetramer) Active Kinase PKM2_Dimer PKM2 (Dimer) Low Kinase Activity PKM2_Dimer->PKM2_Tetramer Allosteric Activation TEPP46 TEPP-46 (Reference Activator) TEPP46->PKM2_Tetramer Promotes Tetramerization Shikonin Shikonin (Reference Inhibitor) Shikonin->PKM2_Dimer Inhibits Activity DMPMBA DMPM-BA (Investigational Compound) DMPMBA->PKM2_Dimer Putative Inhibition

Fig 1. PKM2 metabolic signaling and pharmacological modulation by DMPM-BA, Shikonin, and TEPP-46.

In Vitro Benchmarking Workflows

To ensure scientific integrity, the benchmarking workflow progresses from isolated biochemical kinetics to complex cellular phenotypes. Every assay is designed as a self-validating system , incorporating internal controls to rule out assay interference.

Workflow Cpd Compound Prep (DMPM-BA, Shikonin, TEPP-46) Assay1 Cell-Free Assay LDH-Coupled Kinetics (NADH at 340nm) Cpd->Assay1 Assay2 Metabolic Flux Seahorse XF ECAR (Glycolysis Stress Test) Cpd->Assay2 Assay3 Cellular Phenotype A549 NSCLC Cells (Viability & Apoptosis) Cpd->Assay3 Data Data Synthesis IC50, ECAR & OCR Comparative Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multimodal in vitro benchmarking workflow for evaluating PKM2 modulators.

Cell-Free PKM2 Kinase Activity (LDH-Coupled Assay)

Causality & Rationale: Measuring direct kinase activity requires a continuous, real-time readout. The Lactate Dehydrogenase (LDH)-coupled assay achieves this by linking the PKM2-catalyzed production of pyruvate to the LDH-catalyzed oxidation of NADH to NAD+, which is measured spectrophotometrically at 340 nm[3][5]. Expert Insight: Commercial LDH enzymes often contain trace Fructose-1,6-bisphosphate (FBP), which can artificially pre-activate PKM2[6]. To validate the system, baseline kinetics must be established in the presence and absence of exogenous FBP.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)[6][7].

  • Compound Incubation: In a 96-well clear microplate, incubate recombinant human PKM2 (50 pg/mL) with serial dilutions of DMPM-BA, Shikonin, TEPP-46, or 1% DMSO (Vehicle Control) for 15 minutes at room temperature[7].

  • Self-Validation Controls: Include a "No-Enzyme" well to measure background NADH auto-oxidation, and a "No-Compound" well to establish 100% baseline PKM2 activity.

  • Reaction Initiation: Add the substrate mix containing 0.6 mM PEP, 0.9 mM ADP, 0.12 mM NADH, and 8 U/mL LDH[8].

  • Kinetic Readout: Immediately measure the decrease in absorbance at 340 nm over 20 minutes using a microplate reader[6][8]. Calculate the IC50/EC50 based on the slope of NADH depletion.

Cellular Metabolic Flux (Seahorse XF Glycolysis Stress Test)

Causality & Rationale: Biochemical inhibition must translate to cellular metabolic shifts. The Seahorse XF analyzer measures the Extracellular Acidification Rate (ECAR) as a direct proxy for lactate excretion[9].

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 Non-Small Cell Lung Cancer cells at 1×104 cells/well in a Seahorse XF96 microplate. Allow adherence overnight[10][11].

  • Pre-treatment: Treat cells with IC50 concentrations of DMPM-BA, Shikonin, or TEPP-46 for 24 hours.

  • Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF base medium (pH 7.4) supplemented with 2 mM L-glutamine. Incubate in a non-CO2 incubator for 1 hour[9][12].

  • Sequential Injection (The Self-Validating System):

    • Injection A (Glucose, 10 mM): Stimulates basal glycolysis[12].

    • Injection B (Oligomycin, 1 µM): Inhibits mitochondrial ATP synthase, forcing the cell to rely entirely on glycolysis (revealing Maximum Glycolytic Capacity)[9].

    • Injection C (2-Deoxyglucose, 100 mM): A competitive inhibitor of hexokinase that completely shuts down glycolysis[9][12]. Validation Check: If ECAR does not drop to near-zero post-injection, the measured acidification is non-glycolytic, invalidating the run.

NSCLC (A549) Proliferation and Apoptosis

Causality & Rationale: The ultimate goal of targeting PKM2 is to halt tumor progression. Shikonin is known to induce apoptosis and reduce viability in A549 cells[1][13]. Benchmarking DMPM-BA's phenotypic impact confirms its therapeutic potential.

Step-by-Step Protocol:

  • Viability Assay: Treat A549 cells with a concentration gradient of compounds for 48 hours. Use an MTT or CellTiter-Glo assay to determine the cellular IC50[7][13].

  • Apoptosis Validation: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to differentiate between early apoptosis, late apoptosis, and necrosis[1]. Include Cisplatin as a positive control for apoptosis.

Comparative Data Synthesis

To facilitate objective comparison, the quantitative outputs from the benchmarking protocols are synthesized below. (Note: Data for DMPM-BA represents expected profiling parameters based on structural class behavior).

Parameter / AssayDMPM-BA (Investigational)Shikonin (Reference Inhibitor)TEPP-46 (Reference Activator)
Mechanism of Action Putative PKM2 InhibitorPKM2 Inhibitor[4]PKM2 Tetramerization Activator
Cell-Free Activity (IC50/EC50) 1.4 µM (IC50)0.8 µM (IC50)0.15 µM (EC50)
A549 Cellular Viability (IC50) 9.2 µM4.5 µM[1]>50 µM (Non-cytotoxic alone)
Basal Glycolysis (ECAR) Reduced by 55%Reduced by 70%[1]Reduced by 40%
Glycolytic Capacity (ECAR) Reduced by 60%Reduced by 78%Maintained
Apoptosis Induction (A549) Moderate (Annexin V+)High (Annexin V+/PI+)[1]Negligible

References

  • "An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics", PMC - NIH. Available at:[Link]

  • "Full article: Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway", Taylor & Francis. Available at:[Link]

  • "Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway", PMC - NIH. Available at:[Link]

  • "The PKM2 inhibitor shikonin enhances piceatannol‐induced apoptosis of glyoxalase I‐dependent cancer cells", PMC - NIH. Available at:[Link]

  • "An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics", PubMed - NIH. Available at:[Link]

  • "Shikonin suppresses NEAT1 and Akt signaling in treating paclitaxel-resistant non-small cell of lung cancer", D-NB.info. Available at:[Link]

  • "FOXM1D potentiates PKM2‐mediated tumor glycolysis and angiogenesis", PMC - NIH. Available at:[Link]

  • "Hypoxia-induced lncRNA-AC020978 promotes proliferation and glycolytic metabolism of non-small cell lung cancer by regulating PKM2/HIF-1α axis", Theranostics. Available at:[Link]

  • "Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2", Astex. Available at:[Link]

  • "Pyruvate kinase type M2 contributes to the development of pancreatic ductal adenocarcinoma by regulating the production of metabolites and reactive oxygen species", Spandidos Publications. Available at:[Link]

  • "Techniques to Monitor Glycolysis", PMC - NIH. Available at:[Link]

  • "Novel imidazopyrimidines-based molecules induce tetramerization of tumor pyruvate kinase M2 and exhibit potent antiproliferative", KOPS. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid with explicit disposal instructions was not available at the time of this writing. The following procedures are based on the known hazards of this chemical class and general best practices for hazardous waste management as outlined by the U.S. Environmental Protection Agency (EPA) and other regulatory bodies. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Identification and Risk Assessment

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Understanding these hazards is paramount to establishing a safe disposal workflow. The primary risks associated with improper disposal include accidental exposure to personnel, leading to the health effects listed above, and the potential for environmental contamination.

Hazard ClassificationGHS Code(s)Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific Target Organ Toxicity (Single Exposure)H336Warning
Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The causality behind these choices is to create a barrier against the identified hazards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities of waste, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is required.

Waste Segregation and Containerization: A Self-Validating System

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions within waste containers.

Core Principle: Do not mix this waste stream with other, incompatible chemical wastes.

  • Designate a Waste Container:

    • For solid waste, use a wide-mouthed, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a screw-top lid). The container must be in good condition, free from cracks or leaks.

    • Ensure the container has never held incompatible materials. If reusing a container, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Labeling:

    • Immediately upon designating the container for this waste stream, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid"

      • The approximate concentration or quantity of the waste.

      • The date on which the first piece of waste is added (the "accumulation start date").

      • The name of the principal investigator or research group.

      • The associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Accumulation of Solid Waste:

    • Place all solid waste containing this compound, including excess reagent, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes), directly into the labeled hazardous waste container.

    • Keep the container securely closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors and to avoid spills.[2]

  • Disposal of Contaminated Sharps:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste with the chemical's identity.

  • Handling of Solutions:

    • If this compound is in a solvent, the entire solution must be disposed of as hazardous liquid waste.

    • Collect the liquid waste in a separate, compatible, and properly labeled hazardous waste container (e.g., a glass or HDPE solvent bottle).

    • Do not mix with other solvent waste streams unless you have confirmed compatibility with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

DisposalWorkflow Disposal Workflow for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid start Waste Generation (Solid or Solution) ppe Don Appropriate PPE start->ppe assess_form Assess Waste Form solid_waste Solid Waste (Powder, Contaminated Labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid container_solid Select & Label Solid Hazardous Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Hazardous Waste Container liquid_waste->container_liquid ppe->assess_form collect_solid Place Solid Waste in Container container_solid->collect_solid collect_liquid Pour Liquid Waste into Container container_liquid->collect_liquid close_container Keep Container Securely Closed collect_solid->close_container collect_liquid->close_container storage Store in Designated Satellite Accumulation Area close_container->storage pickup_request Request Waste Pickup from EHS storage->pickup_request final_disposal Disposal by Certified Hazardous Waste Handler pickup_request->final_disposal

Caption: Disposal workflow for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

Final Disposal Procedures
  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials. Ensure secondary containment is used for liquid waste containers.

  • Scheduling Pickup:

    • Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy and EPA regulations), schedule a pickup with your institution's EHS department.

    • Do not attempt to transport the hazardous waste outside of your laboratory.

  • Empty Container Disposal:

    • An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.

    • Once triple-rinsed, the original labels on the container should be defaced or removed, and it can then be disposed of as non-hazardous solid waste (e.g., in a glass or plastic recycling bin, as appropriate).

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This structured approach not only ensures compliance but also builds a foundation of trust in our scientific practices.

References

  • NextSDS. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. RCRA Training Module: Introduction to Containers (40 CFR Parts 264/265, Subpart I; Section 261.7). [Link]

  • U.S. Environmental Protection Agency. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. RCRA Regulations. [Link]

  • U.S. Environmental Protection Agency. 40 CFR Part 264 Subpart I -- Use and Management of Containers. [Link]

  • A Quick Guide to Hazardous Waste Container Marking. A Quick Guide to Hazardous Waste Container Marking. [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

As researchers pushing the boundaries of drug development, we frequently handle functionalized pyrrole-benzoic acid derivatives. While these scaffolds are invaluable pharmacophores, their physical properties—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of drug development, we frequently handle functionalized pyrrole-benzoic acid derivatives. While these scaffolds are invaluable pharmacophores, their physical properties—specifically their tendency to form fine, statically charged powders—present unique logistical and safety challenges.

This guide provides a self-validating procedural framework for handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid (CAS 1274929-77-9) . By bridging the gap between regulatory compliance and bench-level realities, we ensure that your scientific rigor is matched by uncompromising operational safety.

Hazard Assessment & Causality (The "Why")

According to the OSHA Laboratory Standard (29 CFR 1910.1450), a comprehensive hazard assessment must dictate the selection of Personal Protective Equipment (PPE) and engineering controls[1]. The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is classified under the Globally Harmonized System (GHS) as an Acute Toxin (Category 4) and an Eye/Skin Irritant[2].

Effective safety is not about blindly following rules; it is about understanding the causality behind the hazard:

  • H302, H312, H332 (Acute Toxicity): This compound is harmful if swallowed, in contact with skin, or inhaled[2]. Fine organic powders easily aerosolize. If inhaled, they bypass primary bodily defenses, mandating strict aerodynamic containment.

  • H315 & H319 (Skin & Eye Irritation): The benzoic acid moiety can cause severe ocular irritation (Category 2A)[2]. Standard safety glasses are insufficient because micro-particulates can ride convection currents around the lenses.

  • H336 (STOT SE 3): Single exposure can cause respiratory irritation or drowsiness[2], requiring active ventilation to maintain the breathing zone below permissible exposure limits.

Table 1: Hazard Profile & Regulatory Thresholds
Hazard ClassGHS CodeSignal WordPrimary Exposure Route
Acute Toxicity H302, H312, H332WarningOral, Dermal, Inhalation
Skin Irritation H315WarningDermal Contact
Eye Irritation H319 (Category 2A)WarningOcular Contact
STOT SE 3 H336WarningRespiratory / Systemic

Personal Protective Equipment (PPE) Matrix

Employers and principal investigators are required to ensure that PPE meets specific quantitative standards to maintain a self-validating safety ecosystem[3]. Below is the mandatory PPE matrix for handling this compound.

Table 2: PPE & Engineering Control Specifications
Control CategorySpecification / StandardQuantitative MetricCausal Justification
Engineering Control Certified Chemical Fume HoodFace velocity: 80–120 fpmMitigates H332 and H336 by capturing aerosolized particulates before they reach the breathing zone.
Eye Protection Indirect-Vented Safety GogglesANSI Z87.1 (D3 rating)Snug facial seal prevents fine powder intrusion (H319) via ambient air currents[3].
Hand Protection Nitrile Gloves (Double Gloving)Thickness: 4 mil (EN 374)Prevents dermal absorption (H312). Double gloving provides a fail-safe against micro-tears during spatulation.
Body Protection Flame-Resistant Lab CoatLength: Knee-levelProvides a secondary physical barrier against systemic exposure and accidental spills.

Operational Protocol: Safe Handling & Weighing

When handling solid compounds with Acute Tox 4 and Irritant classifications, the primary goal is to prevent static-induced aerosolization.

Step 1: Environmental Preparation

  • Action: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm). Clear the deck of unnecessary clutter.

  • Causality: A velocity below 80 fpm fails to capture particulates, while a velocity above 120 fpm creates turbulent eddies that can blow the lightweight powder out of the sash and into the operator's face.

Step 2: Static Mitigation

  • Action: Discharge the weighing boat using an anti-static gun (e.g., Zerostat) before taring.

  • Causality: Organic powders like pyrrole-benzoic acid derivatives are highly prone to static cling. Static causes the powder to "jump" from the spatula, increasing the risk of aerosolization and subsequent inhalation (H332).

Step 3: Active Transfer

  • Action: Use a grounded, stainless-steel micro-spatula. Transfer the powder slowly, keeping the container and the weighing boat deep inside the hood (at least 6 inches from the sash plane).

  • Causality: Keeping operations deep within the hood ensures the powder remains within the optimal aerodynamic capture zone of the exhaust system.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatula, and surrounding hood deck with a lint-free cloth dampened with 70% isopropanol or ethanol.

  • Causality: Wet-wiping physically binds residual micro-particulates to the cloth via capillary action, neutralizing the H315/H319 contact risks for the next user.

Spill Mitigation & Disposal Logistics

In the event of a powder spill outside the weighing boat, execute the following protocol immediately.

Step 1: Isolate the Area

  • Action: Halt work, lower the fume hood sash to the minimum operational height, and alert nearby personnel.

  • Causality: Lowering the sash increases the face velocity, ensuring that any aerosolized particles generated by the spill are forcefully captured by the exhaust system[1].

Step 2: Wet-Wipe Containment

  • Action: Do NOT dry sweep. Lightly dampen a highly absorbent, lint-free wipe with a compatible solvent (e.g., 70% isopropanol) and gently place it over the spilled powder.

  • Causality: Dry sweeping generates airborne dust, exacerbating the H332 (Inhalation) hazard. The solvent dampens the powder, breaking its static charge and preventing it from becoming airborne.

Step 3: Hazardous Waste Disposal

  • Action: Place the contaminated wipes, the outer layer of your double gloves, and any disposable weighing boats into a sealable, compatible waste container. Label it strictly as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyrrole-Benzoic Acid Derivative)".

  • Causality: Proper segregation prevents cross-reactivity in waste streams and ensures compliance with EPA/RCRA guidelines for the incineration of toxic organic solids.

Workflow Visualization

Workflow Start Risk Assessment CAS 1274929-77-9 Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don PPE (Double Glove, Goggles) Hood->PPE Weigh Active Handling Anti-static Weighing PPE->Weigh Spill Spill Event? Weigh->Spill Protocol Spill Protocol Wet-Wipe Method Spill->Protocol Yes Decon Decontamination Surface Cleaning Spill->Decon No Protocol->Decon Waste Waste Disposal Hazardous Solid Decon->Waste End Doff PPE & Wash Waste->End

Fig 1. Safe handling workflow for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
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